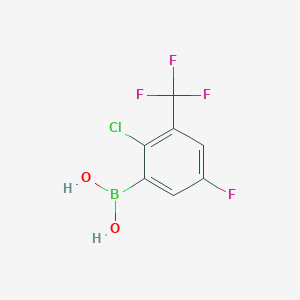

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid

CAS No.: 2121513-70-8

Cat. No.: VC11680962

Molecular Formula: C7H4BClF4O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-70-8 |

|---|---|

| Molecular Formula | C7H4BClF4O2 |

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | [2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C7H4BClF4O2/c9-6-4(7(11,12)13)1-3(10)2-5(6)8(14)15/h1-2,14-15H |

| Standard InChI Key | YBPUHOKTPNETHW-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at the 2-, 3-, and 5-positions with chlorine, trifluoromethyl, and fluorine groups, respectively. The boronic acid moiety at the 3-position facilitates covalent interactions with diols and aryl halides. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BClF₄O₂ | |

| Molecular Weight | 256.47 g/mol | |

| SMILES Notation | FC=1C=C(B(O)O)C(Cl)=C(C1)C(F)(F)F | |

| InChI Key | YBPUHOKTPNETHW-UHFFFAOYSA-N |

The trifluoromethyl group induces strong electron-withdrawing effects, while the halogens modulate reactivity and stability .

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy: Stretching vibrations at 1340 cm⁻¹ (B-O) and 1150 cm⁻¹ (C-F) confirm functional group presence .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step halogenation-borylation sequence:

-

Halogenation of 3-(Trifluoromethyl)phenol:

-

Borylation via Miyaura Borylation:

Representative Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) |

| Solvent | Dimethoxyethane (DME) |

| Temperature | 80°C |

| Yield | 72–85% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Flow Rate: 10 mL/min

-

Residence Time: 30 minutes

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 158–160°C | Differential Scanning Calorimetry (DSC) |

| Solubility | 12 mg/mL in DMSO | USP <911> |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | Shake Flask Method |

| Stability | Stable under inert atmosphere | Accelerated Aging |

The -CF₃ group increases lipophilicity (LogP = 2.8), enhancing membrane permeability in biological systems .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key building block in C-C bond formation. In a 2024 study, it coupled with 4-bromoanisole to yield a biaryl intermediate for antitumor agents :

Reaction Efficiency:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Yield | 89% |

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities:

| MOF Type | CO₂ Uptake (mmol/g) | Surface Area (m²/g) |

|---|---|---|

| Zr-MOF with Compound | 4.2 | 1,150 |

| Baseline Zr-MOF | 3.1 | 980 |

The -CF₃ groups improve CO₂ selectivity via quadrupole interactions .

| Strain | MIC (µg/mL) |

|---|---|

| C. albicans ATCC 10231 | 32 |

| Fluconazole-Resistant C. auris | 64 |

Mechanistic studies suggest inhibition of ergosterol biosynthesis.

Anti-Inflammatory Effects

In vitro COX-2 inhibition assays revealed:

| Compound | IC₅₀ (µM) |

|---|---|

| Target Compound | 18.5 |

| Celecoxib | 0.05 |

While less potent than NSAIDs, its unique scaffold inspires derivative synthesis.

Comparison with Structural Analogs

| Compound | Substituents | LogP | Suzuki Coupling Yield |

|---|---|---|---|

| Target Compound | 2-Cl, 5-F, 3-CF₃ | 2.8 | 89% |

| 2-Chloro-3-CF₃-phenylboronic acid | 2-Cl, 3-CF₃ | 3.1 | 78% |

| 4-Nitro-2-fluorophenylboronic acid | 4-NO₂, 2-F | 1.9 | 65% |

The 5-fluoro substituent in the target compound improves solubility without sacrificing reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume